N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)propionamide
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Overview
Description
N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE is a heterocyclic compound that combines the structural features of triazole and thiazole rings. These fused ring systems are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with α-haloketones or α-haloesters in the presence of a base . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects . The compound’s ability to form hydrogen bonds and other interactions with target receptors is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar fused ring system and exhibits comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with similar structural features and applications.
Uniqueness
N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its diverse pharmacological activities make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H10N4OS |
---|---|
Molecular Weight |
198.25 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)propanamide |
InChI |
InChI=1S/C7H10N4OS/c1-2-5(12)8-6-9-10-7-11(6)3-4-13-7/h2-4H2,1H3,(H,8,9,12) |
InChI Key |
CPNOHUXUSCEBDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C2N1CCS2 |
Origin of Product |
United States |
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